N-tert-butyl-3-(morpholin-4-ylmethyl)benzamide
Overview
Description
N-tert-butyl-3-(morpholin-4-ylmethyl)benzamide is a chemical compound that has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is known for its ability to inhibit the activity of histone deacetylases, which play a role in gene expression and cell differentiation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-butyl-3-(morpholin-4-ylmethyl)benzamide can be achieved through various methods. One common method involves the reaction of di-tert-butyl dicarbonate with nitriles, catalyzed by Cu(OTf)2 under solvent-free conditions at room temperature . Another efficient method is the reaction of tert-butyl benzoate with nitriles, catalyzed by Zn(ClO4)2·6H2O at 50°C under solvent-free conditions .
Industrial Production Methods
Industrial production of this compound typically involves the Ritter reaction, where nitriles react with tertiary alcohols in the presence of a catalyst such as sulfated polyborate under solvent-free conditions . This method is preferred due to its efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N-tert-butyl-3-(morpholin-4-ylmethyl)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the benzamide moiety.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or alcohols under basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the benzamide moiety.
Reduction: Reduced forms of the benzamide, potentially leading to amines.
Substitution: Substituted benzamide derivatives.
Scientific Research Applications
N-tert-butyl-3-(morpholin-4-ylmethyl)benzamide has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its effects on gene expression and cell differentiation due to its histone deacetylase inhibitory activity.
Medicine: Investigated for its potential therapeutic applications in cancer treatment, Alzheimer’s disease, and hypertension.
Industry: Utilized in the development of new pharmaceuticals and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of N-tert-butyl-3-(morpholin-4-ylmethyl)benzamide involves multiple pathways:
Histone Deacetylase Inhibition: Inhibits histone deacetylases, affecting gene expression and cell differentiation.
AMP-Activated Protein Kinase Pathway: Activates this pathway, regulating energy metabolism and cell growth.
Protein Kinase C Inhibition: Inhibits protein kinase C, impacting cell signaling and proliferation.
Comparison with Similar Compounds
Similar Compounds
N-tert-butylbenzamide: Shares the tert-butylbenzamide structure but lacks the morpholinylmethyl group.
N-morpholinylmethylbenzamide: Contains the morpholinylmethyl group but lacks the tert-butyl group.
Uniqueness
N-tert-butyl-3-(morpholin-4-ylmethyl)benzamide is unique due to its combined structural features, which contribute to its diverse biological activities and potential therapeutic applications. The presence of both the tert-butyl and morpholinylmethyl groups enhances its ability to interact with multiple molecular targets and pathways, making it a versatile compound in medicinal chemistry.
Properties
IUPAC Name |
N-tert-butyl-3-(morpholin-4-ylmethyl)benzamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-16(2,3)17-15(19)14-6-4-5-13(11-14)12-18-7-9-20-10-8-18/h4-6,11H,7-10,12H2,1-3H3,(H,17,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNEGVAJYHWXWQV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1=CC=CC(=C1)CN2CCOCC2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.